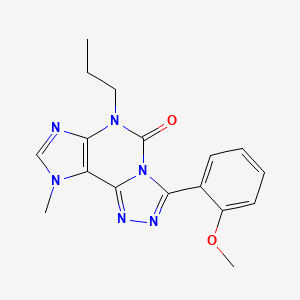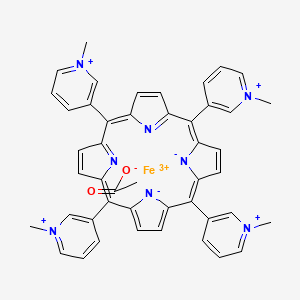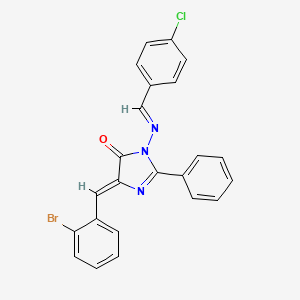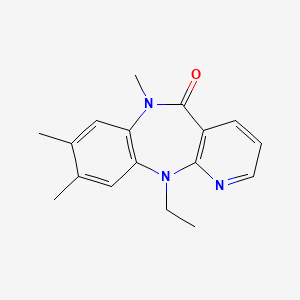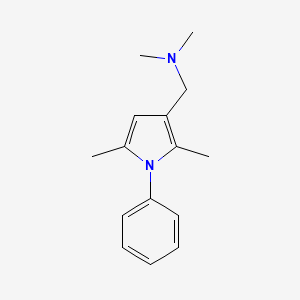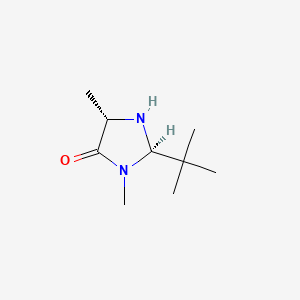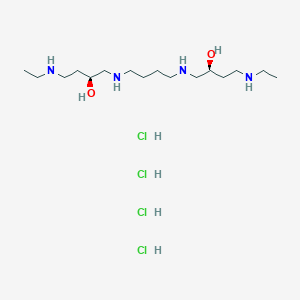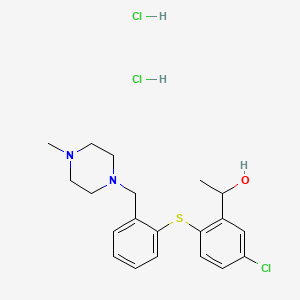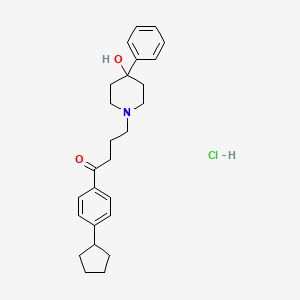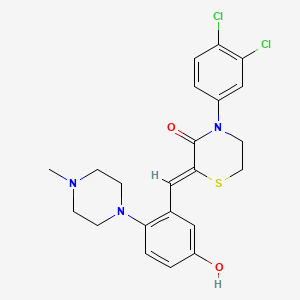
Elzasonan metabolite M3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Elzasonan metabolite M3, also known as 5-hydroxyelzasonan, is a significant metabolite of the compound elzasonan. Elzasonan is a potent and selective antagonist of the 5-hydroxytryptamine 1B receptor, commonly known as the serotonin 1B receptor. This receptor is involved in various physiological processes, including the regulation of mood, appetite, and cardiovascular function. The metabolite M3 is formed through the hydroxylation of elzasonan and is a major component of drug-related material excreted in feces .
准备方法
The preparation of elzasonan metabolite M3 involves the metabolic hydroxylation of elzasonan. This process primarily occurs in the liver, where elzasonan undergoes enzymatic transformation. The synthetic route for elzasonan itself involves the reaction of 4-(3,4-dichlorophenyl)-2-(2-(4-methylpiperazin-1-yl)benzylidene)thiomorpholin-3-one with appropriate reagents under controlled conditions . Industrial production methods for elzasonan and its metabolites typically involve large-scale chemical synthesis followed by purification processes such as high-pressure liquid chromatography.
化学反应分析
Elzasonan metabolite M3 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M3 is the hydroxylation of elzasonan.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups can also be observed.
Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the hydroxylation process. The major product formed from these reactions is 5-hydroxyelzasonan (M3), which is excreted in feces and urine .
科学研究应用
Elzasonan metabolite M3 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of elzasonan and related compounds.
Biology: M3 is studied for its interactions with various biological pathways, particularly those involving serotonin receptors.
Medicine: Research on M3 contributes to understanding the pharmacokinetics and pharmacodynamics of elzasonan, aiding in the development of therapeutic agents targeting serotonin receptors.
作用机制
The mechanism of action of elzasonan metabolite M3 involves its interaction with the serotonin 1B receptor. As a hydroxylated metabolite, M3 retains some affinity for this receptor, although its potency is generally lower than that of the parent compound, elzasonan. The molecular targets and pathways involved include the modulation of serotonin signaling, which can influence mood, appetite, and cardiovascular function .
相似化合物的比较
Elzasonan metabolite M3 can be compared with other similar compounds, such as:
Elzasonan N-oxide (M5): Another metabolite of elzasonan, formed through N-oxidation.
N-desmethylelzasonan (M4): Formed through N-demethylation of elzasonan.
Cyclized indole metabolite (M6): A novel metabolite formed through ring closure and subsequent rearrangement.
The uniqueness of M3 lies in its specific hydroxylation pattern, which distinguishes it from other metabolites and contributes to its distinct pharmacokinetic and pharmacodynamic properties .
属性
CAS 编号 |
1809096-97-6 |
|---|---|
分子式 |
C22H23Cl2N3O2S |
分子量 |
464.4 g/mol |
IUPAC 名称 |
(2Z)-4-(3,4-dichlorophenyl)-2-[[5-hydroxy-2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-25-6-8-26(9-7-25)20-5-3-17(28)12-15(20)13-21-22(29)27(10-11-30-21)16-2-4-18(23)19(24)14-16/h2-5,12-14,28H,6-11H2,1H3/b21-13- |
InChI 键 |
PCICWUSZYZLXID-BKUYFWCQSA-N |
手性 SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)O)/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |
规范 SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)O)C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


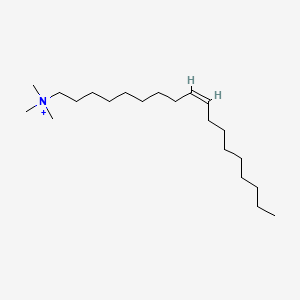
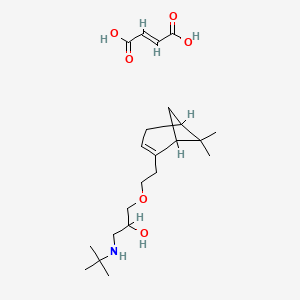
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
